molecular formula C6H7N3O3 B1334430 2-Amino-6-methoxy-3-nitropyridine CAS No. 73896-36-3

2-Amino-6-methoxy-3-nitropyridine

Cat. No.: B1334430
CAS No.: 73896-36-3
M. Wt: 169.14 g/mol
InChI Key: RDJILYVRVOTMTQ-UHFFFAOYSA-N
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Description

2-Amino-6-methoxy-3-nitropyridine is a tri-substituted pyridine derivative, characterized by the presence of amino, methoxy, and nitro groups on the pyridine ring.

Mechanism of Action

Target of Action

It’s known that amnp exhibits higher non-linear optical activity , suggesting potential applications in the design of new optical materials .

Mode of Action

The mode of action of AMNP involves intramolecular interactions and charge transfers between the pyridine ring of the AMNP molecule and the lone pair of oxygen . This is a common molecular feature of a pharmaceutical compound . The formation of an intramolecular hydrogen bond between the 11H-18O and 16H-19O atoms after optimization leads to the higher stability of the molecule .

Biochemical Pathways

The presence of intramolecular interactions and associated charge transfers suggest that amnp might influence pathways involving similar molecular features .

Pharmacokinetics

The ADME properties of AMNP indicate that it has high gastrointestinal absorption . The Log Kp value for skin permeation is -6.49 cm/s The compound’s lipophilicity, as indicated by various Log Po/w values, ranges from -0.7 to 1.19 , suggesting moderate lipophilicity.

Result of Action

The compound’s higher non-linear optical activity suggests potential applications in the design of new optical materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AMNP. For instance, the presence of ethanol solvent was treated as a continuum dielectric medium in a PCM model, with AMNP considered as a solute in a cavity surrounded by the ethanol . This suggests that the solvent environment can influence the properties and behavior of AMNP.

Preparation Methods

The synthesis of 2-Amino-6-methoxy-3-nitropyridine typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol . The reaction conditions include stirring the mixture at elevated temperatures to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Amino-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroprotective Properties

2-Amino-6-methoxy-3-nitropyridine has been identified as a potential neuroprotective agent. Research indicates that derivatives of aminopyridines, including this compound, exhibit protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound acts by modulating apoptotic pathways and enhancing the ratio of anti-apoptotic proteins like Bcl-2, thereby promoting cell survival under stress conditions .

1.2 Treatment of Neurological Disorders

The compound is also being investigated for its role in treating neurological injuries and diseases. For instance, it can function as a potassium channel blocker, which is crucial for restoring conduction in injured spinal cord tissues. This mechanism positions it as a candidate for therapies aimed at conditions like multiple sclerosis and spinal cord injuries .

1.3 Anesthetic Properties

Aminopyridine derivatives are noted for their anesthetic properties, making them suitable for developing drugs targeting brain diseases. The structural characteristics of this compound contribute to its efficacy in this domain, potentially aiding in the management of conditions such as Lambert-Eaton myasthenic syndrome .

Material Science Applications

2.1 Synthesis of Functional Materials

The compound is utilized in synthesizing various functional materials due to its ability to participate in nucleophilic catalysis. This property is particularly valuable in asymmetric synthesis processes where chirality is essential, allowing for the production of complex organic molecules with high specificity .

2.2 Development of Anticancer Agents

Research has indicated that derivatives of this compound show promise in anticancer applications. Studies have demonstrated its effectiveness against leukemia and human glioma cell growth, highlighting its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

StudyFocusFindings
Vibrational Spectroscopic Study Structural AnalysisThe study provided insights into the molecular structure and stability of this compound using DFT calculations, supporting its application in drug design .
Neuroprotective Mechanisms Neurodegenerative DiseaseThe compound demonstrated significant neuroprotective effects through modulation of apoptotic pathways, with implications for treating various neurological disorders .
Anticancer Activity Assessment Cancer ResearchDerivatives exhibited potent activity against specific cancer cell lines, suggesting further exploration for therapeutic applications .

Comparison with Similar Compounds

2-Amino-6-methoxy-3-nitropyridine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of amino, methoxy, and nitro groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.

Biological Activity

2-Amino-6-methoxy-3-nitropyridine (AMNP) is a tri-substituted pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's synthesis, biological mechanisms, pharmacological properties, and future research directions, supported by relevant data tables and case studies.

Chemical Structure : AMNP is characterized by the presence of an amino group, a methoxy group, and a nitro group on the pyridine ring. Its molecular formula is C7_7H8_8N2_2O3_3.

Synthesis : The synthesis of AMNP typically involves the methoxylation of 2-amino-6-chloro-3-nitropyridine using sodium methoxide in methanol, yielding a high-purity product suitable for further biological evaluation .

The biological activity of AMNP is attributed to its ability to interact with various molecular targets through:

  • Intramolecular Interactions : The compound exhibits significant intramolecular interactions that influence its biochemical pathways. These interactions are crucial for its potential as a pharmaceutical agent .
  • Charge Transfer : The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups allows AMNP to engage in charge transfer processes, which may affect enzyme activities and receptor binding .

Biological Activity

AMNP has been investigated for several biological activities:

  • Antimicrobial Activity : Studies indicate that AMNP possesses notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
  • Antitumor Properties : Research has demonstrated that AMNP exhibits cytotoxic effects against cancer cell lines, including leukemia and glioma cells. This suggests its potential as an antitumor agent .
  • Anti-inflammatory Effects : Preliminary findings suggest that AMNP may also have anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .

Pharmacological Applications

The pharmacological implications of AMNP are vast:

  • Drug Development : Given its biological activities, AMNP serves as a lead compound in drug development for antimicrobial and anticancer therapies.
  • Material Science : Its non-linear optical properties suggest applications in designing new optical materials for devices such as modulators and switches .

Case Studies

Several studies have highlighted the efficacy of AMNP:

  • A study conducted on the cytotoxic effects of AMNP on human glioma cells reported a significant reduction in cell viability at specific concentrations, indicating its potential as an antitumor agent .
  • Another investigation focused on the antimicrobial activity of AMNP against Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum efficacy .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorCytotoxicity against cancer cells
Anti-inflammatoryReduction in inflammatory markers

Future Directions

Research on AMNP is still evolving. Future studies should focus on:

  • Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Initiating clinical trials to assess the safety and efficacy of AMNP in humans.
  • Structural Modifications : Exploring derivatives of AMNP to enhance its pharmacological profile and reduce potential side effects.

Properties

IUPAC Name

6-methoxy-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5-3-2-4(9(10)11)6(7)8-5/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJILYVRVOTMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397331
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73896-36-3
Record name 6-Methoxy-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73896-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-3-nitropyridine (154 mg, 1 mmol) and O-methylhydroxylamine (71 mg, 1.5 mmol) were dissolved in DMSO (2 ml), and a resulting solution was added dropwise to a DMSO solution (3 ml) containing potassium tert-butoxide (336 mg, 3 mmol) and zinc (II) chloride (136 mg, 1 mmol) at 25° C. After completion of the addition, the resulting mixture was stirred at 25 ° C. for 9 hours and an aqueous saturated ammonium chloride solution (50 ml) was added, followed by extraction with ethyl acetate (80 ml). A resulting organic layer was dried over anhydrous magnesium sulfate, and then isolated and purified by subjection to silica gel thin layer chromatography [eluent: ethyl acetate/hexane=1/1] to obtain 147 mg of 2-amino-6-methoxy-3-nitropyridine (yield: 87%).
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154 mg
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71 mg
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2 mL
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336 mg
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136 mg
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50 mL
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3 mL
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Synthesis routes and methods II

Procedure details

A solution/suspension of 2-chloro-6-(methyloxy)-3-nitropyridine (65.7 g, 348 mmol) in 2M ammonia in MeOH (500 ml, 1000 mmol) and aqueous ammonia (500 ml, 348 mmol) was stirred at 65° C. for 18 h. The reaction was cooled down and the solid filtered off and washed with water (2×100 ml). The solid was dried in the vacuum oven at 40° C. overnight to afford the product as a bright yellow solid (52.14 g, 84% purity by NMR, 74%).
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65.7 g
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500 mL
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500 mL
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84%

Synthesis routes and methods III

Procedure details

A solution of 2-chloro-6-methoxy-3-nitropyridine (25.3 g, 0.134 mol) and a concentrated aqueous ammonia solution (70 ml) in N,N-dimethylformamide (200 ml) was stirred at 70° C. for 4 hours and 15 minutes. The reaction mixture was cooled to room temperature and then diluted with water. The resulted precipitate was collected by filtration to yield the title compound (16.8 g, 99.2 mmol, 74.0%) as a yellow solid.
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25.3 g
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70 mL
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200 mL
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Yield
74%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

2,6-Dichloro-3-nitropyridine, 25.0 gm (0.129 mole) was dissolved in methanol (50.0 ml) at room temperature. To the solution thus obtained, 25.0% aqueous ammonia solution 12.2 ml (0.179 mole) was charged at room temperature. The resulting mixture was heated to 35°–40° C. for 2.0 hrs. The reaction was monitored by TLC. After the completion of the reaction, the mixture was cooled to 20° C. The solid obtained was washed, filtered with methanol and dried to yield 12.50 gm of 2-amino-6-methoxy-3-nitro pyridine (56.45%) with the HPLC purity of 99.3%: Melting point 192°–195° C.; 1HNMR: (DMSO D6) δ6.75–6.77 ppm (d, 1H), δ8.38–8.40 (d, 1H).
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50 mL
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12.2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the synthesis method described for 2-Amino-6-methoxy-3-nitropyridine?

A: The research highlights an efficient one-pot synthesis method for this compound starting from 2,6-dichloro-3-nitropyridine. [, ] This approach offers advantages over multi-step procedures by reducing reaction time, minimizing waste generation, and potentially increasing overall yield. [, ] The optimized conditions, including the use of ammonium hydroxide and methanol in sodium hydroxide solution, provide a streamlined approach for obtaining the desired compound with high purity. []

Q2: What spectroscopic techniques were employed to characterize the synthesized this compound?

A: The synthesized this compound was characterized using Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Mass Spectrometry (MS). [] These techniques provide complementary information regarding the compound's functional groups, proton environments, and molecular weight, respectively, confirming its successful synthesis.

Q3: Are there any computational studies investigating this compound?

A: Yes, Density Functional Theory (DFT) has been employed to investigate the vibrational spectroscopic properties and structural characteristics of this compound. [] This computational approach provides insights into the molecule's electronic structure, vibrational modes, and overall geometry, complementing experimental findings.

Q4: What are the potential applications of this compound based on its chemical structure?

A: While the provided research focuses on the synthesis and characterization of this compound, its chemical structure suggests potential applications as a building block in organic synthesis. [] The presence of the amino, methoxy, and nitro groups offers diverse reactivity, making it a valuable precursor for synthesizing more complex molecules with potential biological or pharmaceutical relevance. Further research is needed to explore specific applications and derivatives of this compound.

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